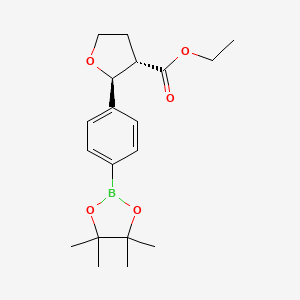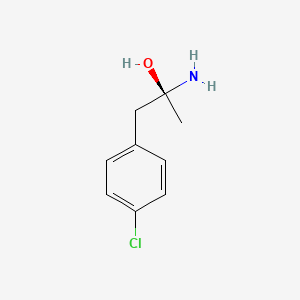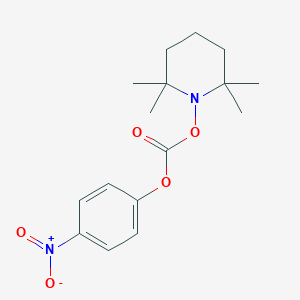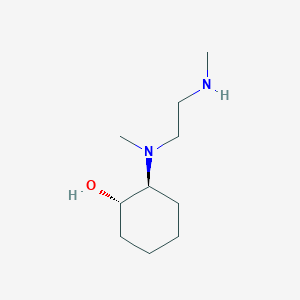
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is a complex organic compound that features a boronic acid ester group attached to a phenyl ring, which is further substituted with a tetrahydrofuran ring bearing an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, which can be achieved through the cyclization of a suitable diol precursor. The ethoxycarbonyl group is then introduced via esterification. The phenyl ring is subsequently attached through a coupling reaction, and the boronic acid pinacol ester group is introduced using a boronic acid derivative and pinacol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a tool for studying biological processes. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds and its functional versatility.
Wirkmechanismus
The mechanism of action of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the tetrahydrofuran and ethoxycarbonyl groups, making it less versatile in certain applications.
(4-(Hydroxymethyl)phenyl)boronic acid pinacol ester: Contains a hydroxymethyl group instead of the tetrahydrofuran ring, which may alter its reactivity and biological activity.
(4-(Methoxycarbonyl)phenyl)boronic acid pinacol ester: Features a methoxycarbonyl group instead of the ethoxycarbonyl group, which can influence its chemical properties and applications.
Uniqueness
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
Molekularformel |
C19H27BO5 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
ethyl (2S,3S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxolane-3-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-17(21)15-11-12-23-16(15)13-7-9-14(10-8-13)20-24-18(2,3)19(4,5)25-20/h7-10,15-16H,6,11-12H2,1-5H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
ZQLLMNOCQFSOAI-JKSUJKDBSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H]3[C@H](CCO3)C(=O)OCC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(CCO3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)


![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)


![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)

![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)

